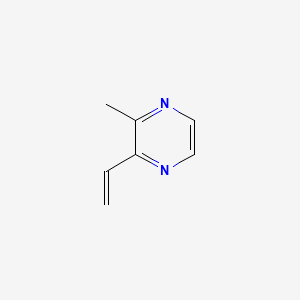
2-Méthyl-3-vinylpyrazine
Vue d'ensemble
Description
2-Methyl-3-vinylpyrazine: is an organic compound with the molecular formula C7H8N2 . It belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is known for its distinct aroma and is often used in the flavor and fragrance industry. It has a molecular weight of 120.15 g/mol and is characterized by a vinyl group attached to the pyrazine ring.
Applications De Recherche Scientifique
2-Methyl-3-vinylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the flavor and fragrance industry due to its distinct aroma.
Analyse Biochimique
Biochemical Properties
2-Methyl-3-vinylpyrazine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 2-Methyl-3-vinylpyrazine and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with other biomolecules, potentially leading to oxidative stress and cellular damage .
Cellular Effects
2-Methyl-3-vinylpyrazine has been observed to influence various cellular processes. It can affect cell signaling pathways, particularly those involved in oxidative stress responses. The compound has been shown to induce the expression of genes associated with antioxidant defense mechanisms, such as those encoding for superoxide dismutase and catalase. Additionally, 2-Methyl-3-vinylpyrazine can modulate cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Methyl-3-vinylpyrazine exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. Furthermore, 2-Methyl-3-vinylpyrazine can act as an inhibitor or activator of certain enzymes, thereby modulating their activity. For instance, it has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-3-vinylpyrazine can vary over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to 2-Methyl-3-vinylpyrazine has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of 2-Methyl-3-vinylpyrazine in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, 2-Methyl-3-vinylpyrazine can induce toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are often associated with the formation of reactive metabolites and subsequent oxidative stress .
Metabolic Pathways
2-Methyl-3-vinylpyrazine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. The compound can also interact with cofactors such as NADPH, which are essential for its metabolism .
Transport and Distribution
Within cells and tissues, 2-Methyl-3-vinylpyrazine is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, 2-Methyl-3-vinylpyrazine can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by its lipophilicity and affinity for specific binding sites .
Subcellular Localization
2-Methyl-3-vinylpyrazine exhibits distinct subcellular localization patterns. It is often found in the cytoplasm, where it can interact with various cytoplasmic enzymes and proteins. Additionally, 2-Methyl-3-vinylpyrazine can be targeted to specific organelles, such as the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s subcellular localization is regulated by targeting signals and post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-3-vinylpyrazine can be synthesized through various methods. One common approach involves the reaction of 2-methylpyrazine with acetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Another method involves the use of microwave-assisted synthesis, which has been shown to improve reaction times and yields. In this approach, 2-methylpyrazine is reacted with vinyl bromide in the presence of a base and a palladium catalyst under microwave irradiation.
Industrial Production Methods
Industrial production of 2-methyl-3-vinylpyrazine often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The scalability of these methods makes them suitable for commercial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-vinylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often use nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Pyrazine oxides.
Reduction: 2-Methyl-3-ethylpyrazine.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 2-methyl-3-vinylpyrazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The vinyl group allows for additional chemical modifications, enhancing its versatility in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-5-vinylpyrazine
- 3-Methyl-2-vinylpyrazine
- 2-Ethenyl-3-methylpyrazine
Comparison
2-Methyl-3-vinylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
2-ethenyl-3-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-3-7-6(2)8-4-5-9-7/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTVHLKUWSRHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363809 | |
| Record name | 2-Methyl-3-vinylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25058-19-9 | |
| Record name | 2-Ethenyl-3-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25058-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-vinylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-3-vinylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
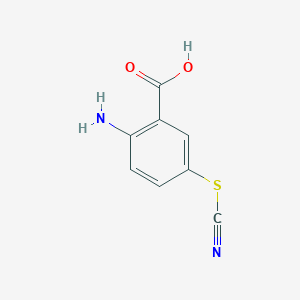
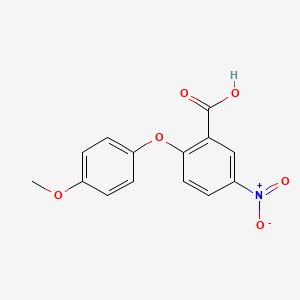
![2-[(3-Chloro-2-methylphenyl)thio]acetic acid](/img/structure/B1621126.png)

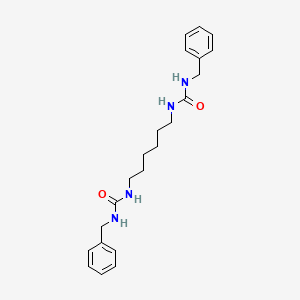
![3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1621135.png)
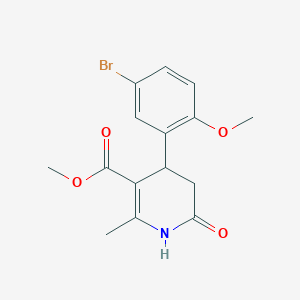
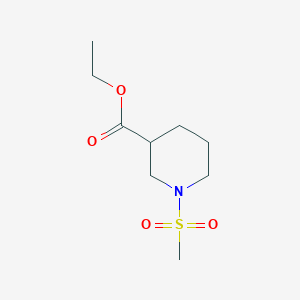
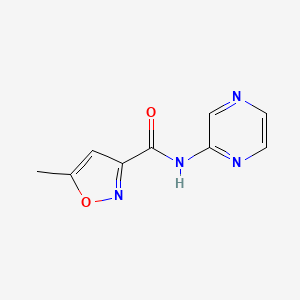
![1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1621140.png)
![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1621142.png)


![Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate](/img/structure/B1621145.png)
